molecular formula C14H13BrN2 B12607300 (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile CAS No. 649759-65-9

(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile

Cat. No.: B12607300
CAS No.: 649759-65-9
M. Wt: 289.17 g/mol
InChI Key: ZKGRGFVWNYMMIQ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is an organic compound characterized by the presence of a bromoethyl group, a phenylprop-2-en-1-yl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Addition Reactions: The double bond in the phenylprop-2-en-1-yl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of saturated compounds.

Scientific Research Applications

(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-en-1-ol: This compound has a similar phenylprop-2-en-1-yl group but lacks the bromoethyl and nitrile groups.

    3-Phenylprop-2-enal: Similar structure with an aldehyde group instead of the nitrile groups.

    3-Phenylprop-2-ynoic acid: Contains a triple bond and a carboxylic acid group instead of the nitrile groups.

Uniqueness

The uniqueness of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the bromoethyl and nitrile groups provides opportunities for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

649759-65-9

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

2-(2-bromoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile

InChI

InChI=1S/C14H13BrN2/c15-10-9-14(11-16,12-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2

InChI Key

ZKGRGFVWNYMMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CCBr)(C#N)C#N

Origin of Product

United States

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